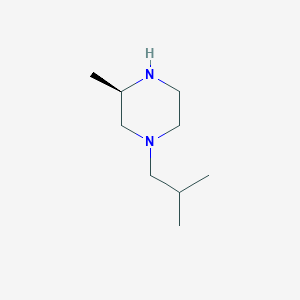
(3R)-3-methyl-1-(2-methylpropyl)piperazine
Übersicht
Beschreibung
“(3R)-3-methyl-1-(2-methylpropyl)piperazine” is a compound with the molecular formula C8H14N2O2 . It is also known by other synonyms such as “(3R)-3-(2-methylpropyl)piperazine-2,5-dione” and "®-3-Isobutylpiperazine-2,5-dione" .
Synthesis Analysis
The synthesis of piperazine derivatives has been explored in various studies. Some methods include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “(3R)-3-methyl-1-(2-methylpropyl)piperazine” consists of a six-membered ring containing two nitrogen atoms at opposite positions . The compound has a molecular weight of 170.21 g/mol .
Chemical Reactions Analysis
The thermal degradation of aqueous piperazine has been studied, and it was found that at temperatures ranging from 135 to 175 °C, N-formylpiperazine, ammonium, N-(2-aminoethyl)piperazine, and 2-imidazolidone were the most abundant products .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 170.21 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 .
Wissenschaftliche Forschungsanwendungen
Piperazine Derivatives as Therapeutic Agents
A comprehensive body of research has explored the versatile applications of piperazine derivatives in medicinal chemistry. Piperazine, a cyclic molecule with distinct nitrogen and carbon atom arrangements, forms the backbone of numerous therapeutic agents. Its derivatives demonstrate significant central pharmacological activities, predominantly by modulating the monoamine pathway. As a result, these compounds are pivotal in treating various central nervous system disorders, functioning as antipsychotics, antidepressants, and anxiolytics. One prominent example is benzylpiperazine, a core component in recreational drugs, known for its stimulant and euphoric properties. This highlights the diverse therapeutic potential of piperazine derivatives in medicinal applications (Brito et al., 2018).
Piperazine in Enhancing Protein Analysis
Piperazine-based derivatives, including 1-(2-pyridyl)piperazine and 1-(2-pyrimidyl)piperazine, have been utilized to derivatize carboxyl groups in peptides. This modification significantly enhances the ionization efficiency in mass spectrometry, crucial for analyzing proteins and peptides in biological samples. The increased efficiency is especially pronounced for peptides with low molecular weight and high isoelectric point (pI) values. This enhancement in ionization efficiency opens up new avenues for highly sensitive peptide and protein analyses, pivotal in comprehensive proteomic studies (Qiao et al., 2011).
Piperazine Compounds in Anticancer Research
4-Methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride, a compound based on the piperazine structure, has exhibited promising anticancer activity both in vitro and in vivo, with low toxicity. Its metabolic profile in organisms has been a subject of extensive research, revealing multiple metabolites through complex biotransformation processes. Understanding these metabolic pathways is crucial for optimizing therapeutic efficacy and safety in anticancer treatments (Jiang et al., 2007).
Piperazine-Based CCR5 Antagonists in HIV Treatment
Piperazine structures have also been incorporated into potent CCR5 antagonists, which play a critical role in inhibiting HIV-1 entry and replication in human cells. These compounds not only demonstrate significant potential in treating HIV but also showcase excellent oral bioavailability in various animal models, highlighting their potential in developing effective oral therapeutic agents for HIV (Tagat et al., 2001).
Safety And Hazards
Eigenschaften
IUPAC Name |
(3R)-3-methyl-1-(2-methylpropyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)6-11-5-4-10-9(3)7-11/h8-10H,4-7H2,1-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRGCMSHAHLFEH-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-methyl-1-(2-methylpropyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole](/img/structure/B1458733.png)
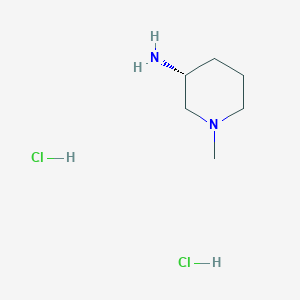
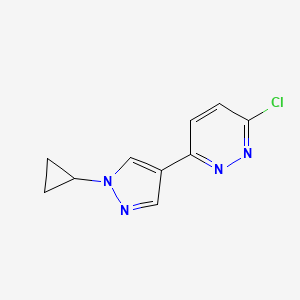
![Ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1458741.png)
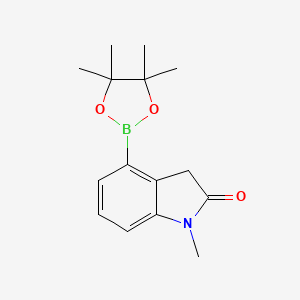
![7-Oxaspiro[3.5]nonan-1-OL](/img/structure/B1458743.png)
![2-Chlorothieno[3,2-D]pyrimidine-7-carbaldehyde](/img/structure/B1458744.png)
![7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1458748.png)
![Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate](/img/structure/B1458749.png)
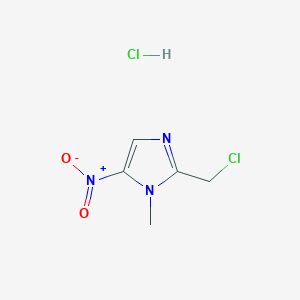
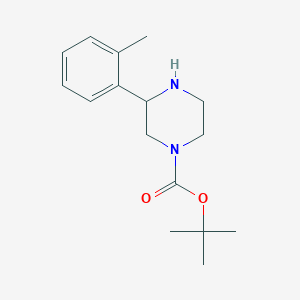
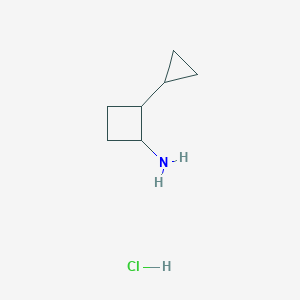
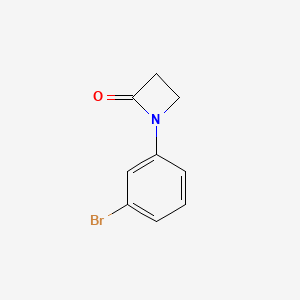
![6-methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1458756.png)